molecular formula C23H19FN2O2 B11142208 5-[(4-fluorobenzyl)oxy]-2-(5-methyl-4-phenyl-1H-pyrazol-3-yl)phenol

5-[(4-fluorobenzyl)oxy]-2-(5-methyl-4-phenyl-1H-pyrazol-3-yl)phenol

Cat. No.: B11142208
M. Wt: 374.4 g/mol
InChI Key: VWCOTWLZKURMBJ-UHFFFAOYSA-N
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Description

5-[(4-fluorobenzyl)oxy]-2-(5-methyl-4-phenyl-1H-pyrazol-3-yl)phenol is a complex organic compound that features a combination of fluorobenzyl, pyrazolyl, and phenol groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-fluorobenzyl)oxy]-2-(5-methyl-4-phenyl-1H-pyrazol-3-yl)phenol typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes selecting appropriate solvents, temperatures, and reaction times. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-[(4-fluorobenzyl)oxy]-2-(5-methyl-4-phenyl-1H-pyrazol-3-yl)phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: N-bromosuccinimide in the presence of light or heat.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

5-[(4-fluorobenzyl)oxy]-2-(5-methyl-4-phenyl-1H-pyrazol-3-yl)phenol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 5-[(4-fluorobenzyl)oxy]-2-(5-methyl-4-phenyl-1H-pyrazol-3-yl)phenol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(4-fluorobenzyl)oxy]-2-(5-methyl-4-phenyl-1H-pyrazol-3-yl)phenol is unique due to the presence of the fluorobenzyl group, which can enhance its biological activity and stability

Properties

Molecular Formula

C23H19FN2O2

Molecular Weight

374.4 g/mol

IUPAC Name

5-[(4-fluorophenyl)methoxy]-2-(5-methyl-4-phenyl-1H-pyrazol-3-yl)phenol

InChI

InChI=1S/C23H19FN2O2/c1-15-22(17-5-3-2-4-6-17)23(26-25-15)20-12-11-19(13-21(20)27)28-14-16-7-9-18(24)10-8-16/h2-13,27H,14H2,1H3,(H,25,26)

InChI Key

VWCOTWLZKURMBJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)C2=C(C=C(C=C2)OCC3=CC=C(C=C3)F)O)C4=CC=CC=C4

Origin of Product

United States

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